molecular formula C16H19FN4O3 B2763790 ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate CAS No. 2094439-12-8

ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate

カタログ番号 B2763790
CAS番号: 2094439-12-8
分子量: 334.351
InChIキー: NLYWEXCUGRWHEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate, also known as EBI-005, is a small molecule inhibitor of the T-cell protein tyrosine phosphatase (TCPTP) enzyme. It has been found to have potential therapeutic applications in the treatment of autoimmune diseases and cancer.

作用機序

Ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate works by inhibiting the activity of the TCPTP enzyme, which is involved in the regulation of immune cell signaling. By blocking the activity of TCPTP, ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate reduces the activation of T-cells and other immune cells, leading to a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
In preclinical studies, ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate has been found to have anti-inflammatory effects, reducing the production of cytokines and chemokines that promote inflammation. It has also been shown to inhibit the proliferation of T-cells and other immune cells, leading to a decrease in immune response. In addition, ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate has been found to induce apoptosis (cell death) in cancer cells, leading to a reduction in tumor growth.

実験室実験の利点と制限

One advantage of ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate is that it has been extensively studied in preclinical models, with promising results in the treatment of autoimmune diseases and cancer. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

将来の方向性

There are several potential future directions for research on ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate. One area of interest is the development of more potent and selective inhibitors of TCPTP, which could lead to improved therapeutic outcomes. Another area of interest is the investigation of the potential use of ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate in combination with other therapies, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, further studies are needed to determine the safety and efficacy of ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate in clinical trials, and to explore its potential use in other autoimmune diseases and cancer types.

合成法

The synthesis of ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate involves several steps, including the coupling of 6-fluoropyridine-3-carboxylic acid with butylamine, followed by the formation of the imidazole ring through a condensation reaction with ethyl glycinate. The final step involves the coupling of the resulting imidazole with ethyl chloroformate to form ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate.

科学的研究の応用

Ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate has been extensively studied in preclinical models of autoimmune diseases, such as psoriasis and rheumatoid arthritis. It has been found to be effective in reducing inflammation and suppressing the immune response. In addition, ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate has shown promise in the treatment of cancer by inhibiting the growth and survival of cancer cells.

特性

IUPAC Name

ethyl 2-butyl-4-[(6-fluoropyridine-3-carbonyl)amino]-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3/c1-3-5-6-12-19-13(16(23)24-4-2)14(20-12)21-15(22)10-7-8-11(17)18-9-10/h7-9H,3-6H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYWEXCUGRWHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)C(=O)OCC)NC(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-butyl-4-(6-fluoropyridine-3-amido)-1H-imidazole-5-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。